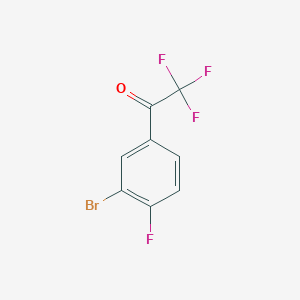

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVGYPOXYKGQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601574 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150698-74-1 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-4',2,2,2-tetrafluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Synthesis of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a key building block in modern medicinal chemistry. Its structure, featuring a trifluoromethyl ketone moiety attached to a substituted phenyl ring, is of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromo- and fluoro-substituents on the aromatic ring provide vectors for further chemical modification and influence the electronic properties of the molecule.[1] This guide provides a detailed exploration of the principal synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Retrosynthetic Analysis

A logical approach to the begins with a retrosynthetic analysis. This process deconstructs the target molecule to identify potential synthetic pathways and readily available starting materials. Two primary strategies emerge: electrophilic aromatic substitution and nucleophilic acylation via an organometallic intermediate.

Caption: Retrosynthetic pathways for the target molecule.

Strategy 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, under the catalysis of a strong Lewis acid.[2]

Mechanism and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. For the , the substrate is 1-bromo-2-fluorobenzene.

-

Acylium Ion Generation: The Lewis acid (e.g., AlCl₃) coordinates to the trifluoroacetic anhydride, facilitating the formation of the trifluoroacylium ion (CF₃CO⁺).

-

Electrophilic Attack: The directing effects of the existing substituents on the benzene ring are critical. Both fluorine and bromine are ortho-, para-directing deactivators. The fluorine atom is a stronger activator (less deactivating) via resonance than bromine. However, the incoming trifluoroacetyl group is sterically demanding. Therefore, substitution is expected to occur para to the fluorine atom and ortho to the bromine atom, leading to the desired 3-bromo-4-fluoro isomer.

Caption: Workflow for Friedel-Crafts Acylation.

Expert Insights & Causality

-

Choice of Catalyst: Aluminum chloride (AlCl₃) is a powerful and common Lewis acid for this transformation.[3] However, due to the deactivating nature of the halogens on the ring, a stoichiometric amount or even an excess of the catalyst is often required to drive the reaction to completion.[2]

-

Solvent Selection: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane is typically used. It must be anhydrous, as Lewis acids like AlCl₃ react vigorously with water.

-

Temperature Control: The initial mixing is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction between the Lewis acid and the anhydride. The reaction is then allowed to warm to room temperature or gently heated to ensure completion.

-

Side Products: The primary potential side product is the 2-bromo-3-fluoro isomer resulting from attack at the position ortho to fluorine. However, this is sterically less favored. Polyacylation is unlikely as the introduction of the electron-withdrawing trifluoroacetyl group further deactivates the aromatic ring.[4]

Detailed Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Bromo-2-fluorobenzene | 175.00 | 10.0 g | 57.1 mmol |

| Trifluoroacetic Anhydride | 210.03 | 14.4 g (9.7 mL) | 68.6 mmol |

| Aluminum Chloride (anhydrous) | 133.34 | 9.1 g | 68.6 mmol |

| Dichloromethane (DCM, dry) | - | 100 mL | - |

| Hydrochloric Acid (1M aq.) | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Charging: Under a nitrogen atmosphere, add anhydrous aluminum chloride (9.1 g) to the flask, followed by 100 mL of dry dichloromethane.

-

Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

-

Addition of Acylating Agent: Add trifluoroacetic anhydride (9.7 mL) dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: Add 1-bromo-2-fluorobenzene (10.0 g) dropwise via the dropping funnel over 20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1M HCl. Stir until all solids have dissolved.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.

Strategy 2: Nucleophilic Acylation via Organometallic Reagents

This strategy involves the creation of a potent carbon nucleophile (an organometallic reagent) from a haloarene, which then attacks an electrophilic trifluoroacetyl source. This approach is particularly useful when direct electrophilic substitution is difficult or yields undesired isomers.

Grignard Reagent Approach

The formation of a Grignard reagent (R-MgBr) from an aryl halide is a cornerstone of organic synthesis.[5] For this synthesis, the starting material would ideally be 1,3-dibromo-4-fluorobenzene. The difference in reactivity between the two bromine atoms allows for selective formation of the Grignard reagent.

Mechanism and Rationale

-

Grignard Formation: Magnesium metal inserts into the more reactive C-Br bond. The C-Br bond at position 3 (ortho to fluorine) is more sterically hindered and electronically different from the one at position 1. The C-Br bond at position 1 is typically more susceptible to oxidative addition.

-

Nucleophilic Attack: The resulting Grignard reagent, 3-bromo-4-fluorophenylmagnesium bromide, is a strong nucleophile. It readily attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent like N-methoxy-N-methyltrifluoroacetamide (Weinreb amide) or S-ethyl trifluoroethanethioate. The use of a Weinreb amide is particularly advantageous as the resulting tetrahedral intermediate is stable and does not proceed to a second addition, preventing the formation of tertiary alcohol byproducts.

-

Hydrolysis: Acidic work-up hydrolyzes the intermediate to yield the desired ketone.

Caption: Workflow for Grignard-based synthesis.

Expert Insights & Causality

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, as they are strong bases and will be quenched by protons.[5][6] All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

-

Initiation: The reaction between magnesium and the aryl halide can sometimes be difficult to initiate.[5] Techniques to start the reaction include crushing the magnesium turnings, adding a small crystal of iodine, or adding a small amount of a pre-formed Grignard reagent.[6][7]

-

Choice of Trifluoroacetylating Agent: While trifluoroacetic anhydride could be used, it can lead to side products. Weinreb amides or thioesters provide a more controlled acylation, stopping cleanly at the ketone stage.

Detailed Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 1,3-Dibromo-4-fluorobenzene | 253.90 | 10.0 g | 39.4 mmol |

| Magnesium Turnings | 24.31 | 1.06 g | 43.3 mmol |

| N-methoxy-N-methyltrifluoroacetamide | 157.09 | 6.8 g | 43.3 mmol |

| Tetrahydrofuran (THF, dry) | - | 100 mL | - |

| Iodine | - | 1 crystal | - |

| Saturated Ammonium Chloride | - | 50 mL | - |

Procedure:

-

Setup: Assemble a flame-dried three-neck flask with a condenser, magnetic stirrer, and dropping funnel under a nitrogen atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.06 g) and a small iodine crystal in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.

-

Grignard Formation: Add 20 mL of dry THF to the flask. Dissolve 1,3-dibromo-4-fluorobenzene (10.0 g) in 50 mL of dry THF and add about 5 mL of this solution to the magnesium.

-

Initiation: Stir the mixture. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the Grignard solution to 0 °C. Dissolve N-methoxy-N-methyltrifluoroacetamide (6.8 g) in 30 mL of dry THF and add it dropwise to the Grignard reagent.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Work-up: Cool the reaction to 0 °C and slowly add 50 mL of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography.

Purification and Characterization

Purification of the final product, regardless of the synthetic route, is typically achieved through vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate solvent system.

Expected Analytical Data

| Analysis | Expected Result |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ 7.5-8.0 ppm) |

| ¹⁹F NMR (CDCl₃) | Quartet for the -CF₃ group (approx. δ -70 to -80 ppm), singlet/multiplet for the aryl-F |

| ¹³C NMR (CDCl₃) | Quartet for the -CF₃ carbon (approx. δ 115-120 ppm), carbonyl carbon (approx. δ 180 ppm), aromatic carbons |

| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern (loss of CF₃, Br) |

Note: Specific chemical shifts will vary depending on the solvent and instrument.

Safety and Handling of Critical Reagents

Scientific integrity demands a rigorous approach to safety. The protocols described involve several hazardous materials that require careful handling in a controlled laboratory environment.

-

Trifluoroacetic Anhydride: Highly corrosive and reacts violently with water.[8][9][10] Causes severe skin burns and eye damage and is harmful if inhaled.[11][12] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[8][10] Keep away from water and moisture.[8][12]

-

Aluminum Chloride (Anhydrous): A water-reactive powder that releases HCl gas upon contact with moisture. It is corrosive and can cause severe burns. Handle in a fume hood and prevent any contact with water.

-

Organometallic Reagents (Grignard, Organolithiums): These reagents are pyrophoric (may ignite spontaneously in air) and react violently with water and protic solvents.[13] They must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Ensure a Class D fire extinguisher (for combustible metals) is available.

Conclusion

The can be effectively achieved via two primary strategies. The Friedel-Crafts acylation offers a direct, one-step approach from commercially available 1-bromo-2-fluorobenzene, with regioselectivity being the key consideration. The organometallic route, particularly via a Grignard reagent, provides a powerful alternative that offers excellent control over regiochemistry, provided the appropriate di-halogenated precursor is available. The choice of method will depend on factors such as starting material availability, scale, and the desired purity profile. Both methods require careful attention to reaction conditions and stringent safety protocols due to the hazardous nature of the reagents involved.

References

-

University of Missouri-St. Louis. Grignard Reaction Lab Manual. [Link]

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. [Link]

-

ChemBK. 1-(3-Bromo-4-fluorophenyl)ethan-1-one. [Link]

-

Loba Chemie. TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. [Link]

-

University of California, Irvine. Grignard Reaction Lab Procedure. [Link]

-

Wikipedia. Organolithium reagent. [Link]

-

Royal Society of Chemistry. Supporting Information: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones. [Link]

-

Myers Research Group, Harvard University. Organolithium Reagents Handout. [Link]

-

SlideShare. Organolithium Compounds and Reactions. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Professor Dave Explains. Organolithium Reagents. [Link]

-

StuDocu. Friedel-Crafts Acetylation of Bromobenzene. [Link]

-

Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

-

Organic Syntheses. PREPARATION OF 6-CHLORO-1-HEXENE. [Link]

-

Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]

-

Journal of Chemical Education. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab. [Link]

- Google Patents.

- Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

SpectraBase. 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. [Link]

- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones. [Link]

-

ChemAnalyst. 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. [Link]

-

NIST WebBook. Bromo-4-fluoroacetophenone. [Link]

-

PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]

-

Tradeindia. 1 (2 Amino Bromo 3 Fluorophenyl)ethanone. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. maths.tcd.ie [maths.tcd.ie]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. carlroth.com [carlroth.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. lobachemie.com [lobachemie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. people.uniurb.it [people.uniurb.it]

physicochemical properties of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

Introduction

This compound is a halogenated aromatic ketone of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring a trifluoromethyl ketone, a bromine atom, and a fluorine atom on the phenyl ring—imparts a distinct electronic and steric profile, making it a valuable synthetic intermediate. The trifluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, while the bromo- and fluoro-substituents provide handles for further chemical modification through cross-coupling reactions.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Given the specificity of this molecule, publicly available experimental data is sparse. Therefore, this document adopts a dual approach: First, it consolidates known identifiers and calculates fundamental properties. Second, it presents a detailed methodological framework for the experimental determination of its key characteristics, grounded in established analytical principles and data from structurally related compounds. This approach is designed to empower researchers and drug development professionals with both predictive insights and the practical protocols necessary for in-house validation.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The structural features of this compound are detailed below.

Core Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3'-Bromo-4'-fluoro-2,2,2-trifluoroacetophenone | N/A |

| Molecular Formula | C₈H₃BrF₄O | |

| Molecular Weight | 271.01 g/mol | |

| CAS Number | Not readily available in public databases. | N/A |

Molecular Structure

The arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the adjacent carbonyl and the aromatic ring.

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties and Solubility Profile

The physical state, melting/boiling points, and solubility are critical parameters for handling, formulation, and reaction setup. While experimental values for this specific molecule are not published, we can estimate them based on its structural components and data from similar compounds.

Predicted Physical Properties

| Property | Predicted Value / State | Rationale / Analog Compound |

| Physical State | White to light yellow solid or low-melting solid | Aromatic ketones with similar molecular weights are often crystalline solids at room temperature. For example, 1-(4-Bromophenyl)-2,2,2-trifluoroethanone appears as a white to light yellow powder or liquid[1]. |

| Melting Point | 40 - 60 °C | The related compound 2,3′-Dibromo-4′-fluorobenzophenone has a melting point of 48-52 °C. The introduction of the trifluoro group may slightly alter this. |

| Boiling Point | > 200 °C (at atm. pressure) | Halogenated aromatic ketones are generally high-boiling liquids. The predicted boiling point for the related 2,3′-Dibromo-4′-fluorobenzophenone is 315.4 °C. |

| Density | ~1.8 - 1.9 g/cm³ | The high degree of halogenation (Br, 4x F) significantly increases density compared to non-halogenated analogs. The predicted density for a dibromo-fluoro analog is ~1.9 g/cm³. |

Solubility Profile

The molecule's polarity is mixed. The aromatic ring provides nonpolar character, while the ketone and fluorine atoms introduce polarity. The trifluoromethyl group is lipophilic.

-

High Solubility: Expected in common polar aprotic organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone.

-

Moderate Solubility: Expected in nonpolar aromatic solvents like Toluene and moderately polar solvents like Diethyl Ether.

-

Low to Insoluble: Expected in highly polar protic solvents like water and nonpolar aliphatic solvents like Hexane.

Section 3: Spectroscopic and Chromatographic Characterization

This section provides the methodological framework for confirming the identity and purity of this compound. The predicted spectral data serves as a benchmark for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

-

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 8.1-8.3 ppm (doublet of doublets, 1H): Aromatic proton ortho to the carbonyl group and meta to the fluorine.

-

δ 7.8-8.0 ppm (multiplet, 1H): Aromatic proton ortho to the bromine and meta to the carbonyl.

-

δ 7.3-7.5 ppm (triplet-like, 1H): Aromatic proton ortho to the fluorine and meta to the bromine.

-

-

Predicted ¹⁹F NMR Spectrum (in CDCl₃, 376 MHz):

-

δ -70 to -75 ppm (singlet, 3F): Signal for the -COCF₃ group.

-

δ -100 to -115 ppm (multiplet, 1F): Signal for the aromatic C-F, showing coupling to adjacent aromatic protons.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~180 ppm (quartet, J ≈ 35 Hz): Carbonyl carbon, split by the three fluorine atoms of the CF₃ group.

-

δ ~117 ppm (quartet, J ≈ 290 Hz): Carbon of the CF₃ group, showing a large one-bond coupling to fluorine.

-

δ 110-165 ppm: Aromatic carbons, with complex splitting patterns due to C-F and potential C-Br couplings. The carbon directly bonded to fluorine will show a large one-bond C-F coupling (J ≈ 250 Hz).

-

Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm and a sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.

-

¹⁹F Spectrum Acquisition: Acquire the spectrum with proton decoupling.

-

¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time (e.g., 1024 scans or more) will be necessary due to the lower natural abundance of ¹³C and the quarternary carbons.

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Rationale for Choices: CDCl₃ is a common, relatively inert solvent that dissolves a wide range of organic compounds. TMS provides a sharp, reliable reference point. A 400 MHz field strength provides excellent resolution for distinguishing between the closely spaced aromatic proton signals.

Caption: Standard workflow for NMR-based structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing purity and confirming molecular weight.

-

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent doublet of peaks at m/z 270 and 272 (reflecting the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Key Fragments:

-

m/z 201/203: Loss of the trifluoromethyl radical (•CF₃, 69 Da). This fragment corresponds to the [M-CF₃]⁺ ion.

-

m/z 173/175: Loss of both •CF₃ and carbon monoxide (CO, 28 Da). This corresponds to the [M-CF₃-CO]⁺ ion, the bromofluorophenyl cation.

-

m/z 69: The [CF₃]⁺ fragment.

-

-

Protocol: GC-MS Analysis

Objective: To determine the purity and confirm the molecular weight and isotopic pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio). Set injector temperature to 250 °C.

-

Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to 230 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze its mass spectrum, paying close attention to the molecular ion doublet and the predicted fragmentation pattern.

Rationale for Choices: The temperature program is designed to ensure good separation from potential impurities and solvents while eluting the relatively high-boiling analyte in a reasonable time. EI at 70 eV is a standard, robust ionization method that produces reproducible fragmentation patterns, aiding in structural confirmation.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar halogenated aromatic ketones can be used to infer its hazard profile.[2][3][4][5] Compounds of this class are typically irritants and should be handled with care.

GHS Hazard Classification (Inferred)

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.[2][4]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][3]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Stability: The compound is expected to be stable under recommended storage conditions.[2]

Conclusion

This compound is a specialized chemical intermediate with significant potential. This guide has established its core chemical identity and provided a robust framework for its characterization and safe handling. The predictive data on its physical properties and spectral characteristics, combined with detailed, field-proven analytical protocols, offers researchers the necessary tools to confidently synthesize, purify, and utilize this compound in their work. Adherence to the outlined spectroscopic and safety methodologies will ensure both the integrity of research outcomes and the safety of laboratory personnel.

References

- ChemBK. (2024). 1-(3-Bromo-4-fluorophenyl)ethan-1-one. Retrieved from ChemBK.

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Patent 3207018. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 304445-49-6 | Product Name : 1-(4-Bromo-3-fluorophenyl)ethan-1-one. Retrieved from [Link]

- Fluorochem. (2024). Safety Data Sheet. Retrieved from Fluorochem.

-

Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific.

- CymitQuimica. (2024). Safety Data Sheet: 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone. Retrieved from CymitQuimica.

- ChemBK. (2024). 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone. Retrieved from ChemBK.

-

PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

-

CORE. (n.d.). Synthesis and characterization of fluorinated b-ketoiminate and imino-alcoholate Pd complexes: precursors for palladium chemical. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes. Retrieved from [Link]

-

ACS Publications. (n.d.). Inorganic Chemistry Journal. Retrieved from [Link]

Sources

- 1. 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 16184-89-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.fr [fishersci.fr]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone CAS number and safety data

An In-Depth Technical Guide to 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone: Synthesis, Inferred Safety, and Applications

Executive Summary

Chemical Identity and Inferred Physicochemical Properties

While a specific CAS number is not assigned, the fundamental properties of this compound can be defined by its structure. Its physicochemical properties are estimated based on closely related analogs such as 3'-Bromo-2,2,2-trifluoroacetophenone and 4'-Bromo-2,2,2-trifluoroacetophenone.

| Property | Value | Source (Analog) |

| Molecular Formula | C₈H₃BrF₄O | - |

| Molecular Weight | 283.01 g/mol | - |

| Appearance | Likely a liquid or low-melting solid, possibly pale yellow | [1] |

| Density | ~1.6 - 1.7 g/mL at 25 °C | [1] |

| Boiling Point | Estimated >200 °C at atmospheric pressure | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) and slightly soluble in water. | [1] |

Proposed Synthesis Pathway

The synthesis of aryl trifluoromethyl ketones is a well-established process in organic chemistry. A common and effective method involves the Grignard reaction between a suitable arylmagnesium halide and a trifluoroacetylating agent. The following protocol outlines a plausible route to synthesize this compound.

Experimental Protocol: Grignard-based Synthesis

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, add a solution of 1-bromo-2-fluoro-5-iodobenzene in anhydrous tetrahydrofuran (THF).

-

Slowly add a small portion of the aryl halide solution to the magnesium turnings and gently heat to initiate the formation of the Grignard reagent.

-

Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Trifluoroacetylation

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of a trifluoroacetylating agent, such as ethyl trifluoroacetate, in anhydrous THF.

-

Slowly add the ethyl trifluoroacetate solution to the Grignard reagent via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Caption: Proposed Grignard-based synthesis of the target compound.

Inferred Safety and Handling

Disclaimer: The following safety information is inferred from structurally similar compounds, such as 3'-Bromo-2,2,2-trifluoroacetophenone and other halogenated acetophenones. A comprehensive, substance-specific risk assessment is mandatory before handling.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | GHS Code | Description | Source (Analog) |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [2] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and ensure full body coverage.[3]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[4]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Store locked up.[5]

First Aid Measures (Inferred)

-

If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][4]

Applications in Research and Drug Development

The unique combination of a bromo, fluoro, and trifluoromethyl group on a phenyl ketone scaffold makes this compound a highly versatile intermediate in synthetic chemistry.

-

Medicinal Chemistry: The incorporation of fluorine and trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6] This compound can serve as a starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents.[7] The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures.

-

Agrochemicals: Similar halogenated phenyl ketone structures are precursors to potent pesticides and herbicides. This compound could be used to develop new agrochemicals.[8]

-

Materials Science: Fluorinated aromatic compounds are used in the development of liquid crystals, polymers, and other advanced materials with specific optical or electronic properties.[9]

Caption: Potential applications of the target compound.

Conclusion

This compound represents a promising, albeit not widely cataloged, chemical entity. While direct safety and property data are lacking, a scientifically sound profile can be inferred from its structural analogs. Its potential as a versatile building block, particularly in the synthesis of fluorinated compounds for drug discovery, is significant. Researchers intending to work with this compound must exercise extreme caution, perform a thorough risk assessment based on the inferred data, and validate all properties through small-scale experimentation before scaling up.

References

- Sigma-Aldrich. (n.d.). 3′-Bromo-2,2,2-trifluoroacetophenone.

- Thermo Scientific Chemicals. (n.d.). 3'-Bromo-4'-fluoroacetophenone, 98+%.

- Ossila. (n.d.). 3′-Bromo-4′-fluoroacetophenone.

- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Patent 3207018.

- ChemBK. (2024, April 9). 1-(3-Bromo-4-fluorophenyl)ethan-1-one.

- Guidechem. (n.d.). 3'-BROMO-2,2,2-TRIFLUOROACETOPHENONE CAS 655-26-5 wiki.

- Pharmaffiliates. (n.d.). CAS No : 304445-49-6 | Product Name : 1-(4-Bromo-3-fluorophenyl)ethan-1-one.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- ChemicalBook. (n.d.). 1-(4-broMo-2-fluorophenyl)-2,2,2-trifluoroethanone | 617706-18-0.

- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Fisher Scientific. (2023, December 4). SAFETY DATA SHEET.

- Echemi. (n.d.). 4′-Bromo-2,2,2-trifluoroacetophenone | 16184-89-7.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- A2B Chem. (n.d.). 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone.

- ChemBK. (2024, April 9). 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone.

- TCI Chemicals. (n.d.). 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 16184-89-7.

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo.

- BOC Sciences. (2025, February 27). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications.

- MedChemExpress. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethanone-d4 (P-FLUOROPHENACYL BROMIDE-d4).

- Tradeindia. (n.d.). 1 (2 Amino Bromo 3 Fluorophenyl)ethanone.

- PharmaBlock. (n.d.). Application of Fluorine - in Drug Discovery.

- PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

- 1. echemi.com [echemi.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.fr [fishersci.fr]

- 4. fishersci.com [fishersci.com]

- 5. guidechem.com [guidechem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 9. ossila.com [ossila.com]

Spectroscopic Characterization of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of the chemical intermediate, 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to offer not just data, but also the scientific rationale behind the spectral predictions and detailed protocols for experimental verification.

Introduction: The Significance of Fluorinated Ketones

This compound is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. The presence of bromine, fluorine, and a trifluoromethyl group imparts unique electronic properties and reactivity to the molecule, making it a valuable building block in the synthesis of novel compounds. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions. This guide serves as a foundational resource for understanding and obtaining the key spectroscopic data for this compound.

Predicted Spectroscopic Data

Due to the absence of a complete, publicly available experimental dataset for this compound, the following sections present predicted spectroscopic data. These predictions are based on established principles of spectroscopy, analysis of substituent effects, and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the trifluoroacetyl group, and the bromine and fluorine substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H2-H6) ≈ 2.0, J(H2-F) ≈ 4.5 | Deshielded by the adjacent electron-withdrawing trifluoroacetyl group and coupled to H-6 (meta) and the fluorine atom. |

| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 8.5 | Influenced by the ortho-fluorine and coupled to H-6 (ortho) and the fluorine atom. |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.0 | Deshielded by the para-trifluoroacetyl group and coupled to H-5 (ortho) and H-2 (meta). |

Causality behind Predictions: The electron-withdrawing trifluoroacetyl group is expected to significantly deshield the ortho proton (H-2) and the para proton (H-6), shifting them downfield. The fluorine atom will cause characteristic through-bond couplings to the adjacent protons.

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C=O | 178 - 182 | Quartet (q, J ≈ 35 Hz) | The carbonyl carbon is significantly deshielded and will show coupling to the three fluorine atoms of the trifluoromethyl group. |

| C-CF₃ | 115 - 119 | Quartet (q, J ≈ 290 Hz) | The trifluoromethyl carbon will appear as a strong quartet with a large coupling constant due to the directly attached fluorine atoms. |

| C-1 | 130 - 133 | Doublet (d, J ≈ 3 Hz) | The ipso-carbon attached to the carbonyl group will show a small coupling to the fluorine atom. |

| C-2 | 133 - 136 | Singlet or small doublet | This carbon is adjacent to the bromine and will be deshielded. |

| C-3 | 118 - 121 | Doublet (d, J ≈ 9 Hz) | The carbon bearing the bromine atom will be influenced by the adjacent fluorine. |

| C-4 | 162 - 165 | Doublet (d, J ≈ 260 Hz) | The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant. |

| C-5 | 116 - 119 | Doublet (d, J ≈ 22 Hz) | This carbon is ortho to the fluorine and will show a characteristic two-bond C-F coupling. |

| C-6 | 131 - 134 | Doublet (d, J ≈ 6 Hz) | This carbon is meta to the fluorine and will show a smaller three-bond C-F coupling. |

Causality behind Predictions: The chemical shifts are predicted based on additive substituent effects. The large one-bond and smaller multi-bond C-F coupling constants are characteristic features that aid in the assignment of the aromatic signals.

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the aromatic fluorine and one for the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (470 MHz, CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Ar-F | -105 to -115 | Multiplet | The chemical shift is typical for a fluorine atom on a benzene ring with an ortho-bromo and a para-carbonyl substituent. |

| -CF₃ | -70 to -75 | Singlet | The trifluoroacetyl group typically appears in this region as a singlet, as there are no nearby fluorine or hydrogen atoms to couple with.[1][2][3][4] |

Causality behind Predictions: The chemical shift of the trifluoroacetyl group is known to be sensitive to the electronic environment.[1][2][3][4] The electron-withdrawing nature of the aromatic ring will influence its precise position.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by a strong carbonyl stretch.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 1710 - 1730 | Strong | C=O stretch (ketone) | The electron-withdrawing trifluoroacetyl group and conjugation with the aromatic ring influence the position of the carbonyl absorption. Aromatic ketones typically show a C=O stretch around 1685-1690 cm⁻¹.[5][6][7] However, the highly electronegative fluorine atoms on the adjacent carbon can increase the frequency. |

| 1580 - 1610 | Medium | C=C stretch (aromatic) | Characteristic vibrations of the benzene ring. |

| 1200 - 1250 | Strong | C-F stretch (aromatic) | Strong absorption due to the C-F bond on the aromatic ring.[8] |

| 1100 - 1200 | Strong, multiple bands | C-F stretch (-CF₃) | The trifluoromethyl group will exhibit strong, characteristic C-F stretching vibrations. |

| ~830 | Medium | C-H out-of-plane bend | Indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |

| ~600 - 700 | Medium | C-Br stretch | The carbon-bromine stretching vibration appears at lower wavenumbers.[8] |

Causality behind Predictions: The positions of the absorption bands are based on well-established correlations for functional groups, with adjustments made for the electronic effects of the substituents.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and characteristic fragmentation patterns that can confirm the molecular weight and structure of the compound.

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Fragment | Rationale |

| 272/274 | [M]⁺˙ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio for M and M+2). |

| 203/205 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical is a common fragmentation pathway for trifluoroacetyl compounds. |

| 175/177 | [M - COCF₃]⁺ | Cleavage of the bond between the aromatic ring and the carbonyl group. |

| 126 | [C₆H₃F]⁺ | Fragment corresponding to the fluorophenyl moiety after loss of bromine and the trifluoroacetyl group. |

| 95 | [C₆H₄F]⁺ | A common fragment for fluorobenzene derivatives. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation. |

Causality behind Predictions: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral radicals. The presence of bromine will result in characteristic isotopic clusters for bromine-containing fragments.[9]

Experimental Protocols

To validate the predicted data, the following detailed experimental protocols are provided as a guide for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.[10][11][12]

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a good starting point for many non-polar to moderately polar organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[11][12][13] Ensure the solution is free of any solid particles.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 500 MHz instrument is recommended for good resolution).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire the ¹⁹F NMR spectrum. An external reference of CFCl₃ (0 ppm) should be used if not already calibrated.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction on the resulting spectra.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Reference the ¹⁹F spectrum to the external CFCl₃ standard at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

IR Spectroscopy Protocol (ATR-FTIR)

Detailed Steps:

-

Instrument Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Wipe it with a soft cloth dampened with isopropanol and allow it to dry completely.[14]

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[15]

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.[14][15]

-

Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[15]

-

Acquire the infrared spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.[16]

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands with the functional groups present in the molecule using standard correlation tables.

-

Mass Spectrometry Protocol (EI-MS)

Detailed Steps:

-

Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject an appropriate volume into the GC.

-

Alternatively, for direct probe analysis, place a small amount of the solid sample into a capillary tube and insert it directly into the ion source.[17]

-

-

Ionization and Mass Analysis:

-

The sample is vaporized in the high vacuum of the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[17][18][19][20]

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine.

-

Analyze the fragmentation pattern to elucidate the structure of the molecule and confirm the predicted fragments.

-

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a reliable reference for researchers. The detailed experimental protocols provide a clear path for the empirical validation of these predictions. By combining theoretical understanding with practical methodologies, this guide aims to facilitate the confident identification and utilization of this important chemical intermediate in various scientific endeavors.

References

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. SciSpace. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Web.lemoyne.edu. (n.d.). Sample Preparation. Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Yu, B., et al. (2020). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 74(10-11), 535–545. [Link]

-

University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Paukku, Y., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

-

The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews in Chemistry, 13(2). [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Mohler, D. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(6), 343. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

Paukku, Y., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

CANVAS. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 2. dovepress.com [dovepress.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. organomation.com [organomation.com]

- 14. agilent.com [agilent.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. youtube.com [youtube.com]

- 17. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

The Strategic Deployment of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The careful incorporation of specific functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Within this context, 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone emerges as a highly versatile and strategic scaffold. This technical guide elucidates the synthesis, key chemical attributes, and potent potential of this molecule in the design of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications.

The Architectural Significance of this compound

The efficacy of this compound as a medicinal chemistry intermediate is rooted in the synergistic interplay of its three key structural components: the trifluoroethanone moiety, the fluorine atom, and the bromine atom.

-

The Trifluoromethyl Ketone Core: The trifluoromethyl group (-CF3) is a well-established bioisostere for various functional groups and is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Its strong electron-withdrawing nature significantly increases the electrophilicity of the adjacent carbonyl carbon, rendering it a prime site for nucleophilic attack and subsequent molecular elaboration.[3] This inherent reactivity is the cornerstone of its utility as a versatile synthetic handle. Trifluoromethyl ketones are recognized as valuable synthons in the creation of fluorinated pharmaceuticals.[4]

-

The Strategic Fluorine Substitution: The fluorine atom at the 4-position of the phenyl ring further modulates the electronic properties of the molecule. Fluorine's high electronegativity can influence pKa, lipophilicity, and membrane permeability, often improving the "drug-like" qualities of a lead compound.[1] The strategic placement of fluorine can also lead to enhanced binding affinity with target proteins through favorable electrostatic interactions.

-

The Versatile Bromine Handle: The bromine atom at the 3-position serves as a versatile synthetic handle for a variety of cross-coupling reactions. This position is ideal for introducing further molecular complexity and diversity through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of structure-activity relationship (SAR) studies.[5]

Synthesis of this compound: A Proposed Pathway

A plausible synthetic workflow is outlined below:

Experimental Protocol (Proposed):

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1,3-dibromo-2-fluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Gentle heating may be required to start the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux until the magnesium is consumed.

-

Trifluoroacetylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of ethyl trifluoroacetate in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Potential Applications in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that are frequently dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention. The 3-bromo-4-fluorophenyl moiety is a common feature in a number of potent kinase inhibitors.[5] The unique electronic and steric properties of this scaffold allow for effective targeting of the ATP-binding site of various kinases.

The structure of this compound makes it an ideal starting material for the synthesis of a diverse library of kinase inhibitors. The reactive ketone can be readily converted into a variety of heterocyclic scaffolds known to be effective hinge-binding motifs.

Structure-Activity Relationship (SAR) Exploration:

The bromine atom on the phenyl ring is a key feature for SAR studies. Through palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at this position to probe the hydrophobic and hydrophilic pockets of the kinase active site. This allows for the fine-tuning of potency and selectivity.

| R-Group at 3-Position (via Cross-Coupling) | Potential Interaction | Desired Outcome |

| Aryl or Heteroaryl Groups | π-stacking, hydrophobic interactions | Enhanced potency and selectivity |

| Amines | Hydrogen bonding, salt bridge formation | Improved solubility and potency |

| Alkynes | Covalent bond formation (in targeted covalent inhibitors) | Irreversible inhibition, prolonged duration of action |

Potential Applications in GPCR Modulator Design

G-protein coupled receptors represent the largest family of membrane proteins and are the targets for a significant portion of all marketed drugs. The design of novel GPCR ligands, including agonists, antagonists, and allosteric modulators, is a major focus of drug discovery.

The this compound scaffold can be utilized to generate novel chemotypes for GPCR modulation. The trifluoroethanone group can be transformed into various functional groups capable of interacting with the diverse binding pockets of GPCRs. For instance, reduction of the ketone to a secondary alcohol, followed by further functionalization, can introduce hydrogen bond donors and acceptors.

The bromine atom again provides a crucial point for diversification, allowing for the exploration of different substitution patterns to optimize ligand binding and functional activity at the target GPCR.

Future Outlook

This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its combination of a reactive trifluoromethyl ketone, a modulating fluorine atom, and a synthetically versatile bromine atom makes it an ideal starting point for the development of novel kinase inhibitors and GPCR modulators. While direct applications of this specific molecule in the literature are still emerging, the well-established roles of its constituent functional groups in drug design provide a strong rationale for its exploration. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of such versatile building blocks will be instrumental in advancing the frontiers of drug discovery.

References

- PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)

- 1-(5-bromo-4-chloro-2-fluorophenyl)

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)

- EP3207018B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)

- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)

- Synthesis and Biological Evaluation of Newly Synthesized Flavones. (URL not available)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL not available)

- ATE151775T1 - TRIFLUOROMETHYL KETONE TRIPEPTIDE DERIVATIVES - Google P

- United States Patent to - Googleapis.com. (URL not available)

- 3-Bromo-4-(trifluoromethyl)aniline | C7H5BrF3N | CID 18614802 - PubChem. (URL not available)

- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. (URL not available)

- Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed. (URL not available)

- Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). (URL not available)

- 3-Bromo-4-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2736418 - PubChem. (URL not available)

- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. (URL not available)

- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl) - ijarsct. (URL not available)

- Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as type III secretion system inhibitors against Xanthomonas oryzae - PubMed. (URL not available)

- Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC - NIH. (URL not available)

- 3D-QSAR and Molecular Docking Studies on Derivatives of MK-0457, GSK1070916 and SNS-314 as Inhibitors against Aurora B Kinase - NIH. (URL not available)

- 3-Bromo-4-(trifluoromethoxy)aniline - Oakwood Chemical. (URL not available)

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

- Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor | Request PDF - ResearchG

- Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed. (URL not available)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL not available)

- Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study - MDPI. (URL not available)

- Bioisosteric Replacements - Cambridge MedChem Consulting. (URL not available)

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchG

- Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (URL not available)

- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. (URL not available)

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. (URL not available)

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. (URL not available)

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs)

- GPCRs & Their heteromers - gpcr therapeutics. (URL not available)

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-4-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 7. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

solubility profile of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone in common organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

Abstract